

A Comparative Spectroscopic Guide to N-Benzylcinchonidinium Chloride and its Alternatives

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Compound of Interest

Compound Name: *N-Benzylcinchonidinium chloride*

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For researchers, scientists, and professionals in drug development, the precise characterization of chiral phase-transfer catalysts is paramount for ensuring reproducibility and understanding reaction mechanisms. This guide provides a comparative spectroscopic analysis of **N-Benzylcinchonidinium chloride**, a widely used chiral phase-transfer catalyst, and its common alternatives. The data presented herein, including NMR, IR, and other spectroscopic techniques, offers a baseline for catalyst identification and purity assessment.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **N-Benzylcinchonidinium chloride** and three common alternatives: N-benzylquininium chloride, (S)-(-)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide, and O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Vinyl Protons	Benzyl Protons	Other Key Protons	Solvent
N-Benzylcinchonidinium chloride	7.3-8.9	5.0-6.0	4.5-5.5	0.8-4.0	MeOD
N-benzylquininium chloride	7.2-8.8	5.0-6.1	4.6-5.6	1.5-4.2 (includes OCH ₃ at ~4.0)	CDCl ₃
(S)-(-)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide	7.4-9.0	5.1-6.2	4.7-5.7	1.0-4.1	CDCl ₃
O-Allyl-N-(9-anthracenylethyl)cinchonidinium bromide	7.4-8.7	5.1-6.1	5.9 (s, 2H, anthracenyl-CH ₂)	5.1-5.3 (m, 2H, allyl =CH ₂), 5.9-6.1 (m, 1H, allyl -CH=), 4.0-4.2 (m, 2H, allyl -OCH ₂ -)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic/Vinyl Carbons	Benzyl Carbon	Quinuclidine/Quinoline Carbons	Other Key Carbons	Solvent
N-Benzylcinchonidinium chloride ^[1]	117.5, 121.4, 124.2, 126.1, 128.8, 129.1, 130.3, 131.1, 131.7, 134.9, 138.7, 147.6, 148.7, 151.0	65.2	22.5, 25.9, 28.0, 39.1, 52.7, 62.0, 66.2, 69.7	-	MeOD
N-benzylquininium chloride	101-160	~65	20-70	~56 (OCH ₃)	CDCl ₃
(S)-(-)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide	115-150, ~125 (q, CF ₃)	~64	20-70	-	CDCl ₃
O-Allyl-N-(9-anthracenylethyl)cinchonidinium bromide	115-150	~55 (anthracenyl-CH ₂)	20-70	~70 (-OCH ₂ -), ~118 (=CH ₂), ~134 (-CH=)	CDCl ₃

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound	O-H Stretch	C-H Stretch (Aromatic /Vinyl)	C-H Stretch (Aliphatic)	C=C/C=N Stretch	C-O Stretch	Key Functional Group Bands
N-Benzylcinchonidinium chloride	3200-3500 (broad)	3000-3100	2850-3000	1500-1650	1050-1150	Aromatic overtones (1600-2000)
N-benzylquininium chloride	3200-3500 (broad)	3000-3100	2850-3000	1500-1650	1020-1100 (C-O-C)	Aromatic overtones, methoxy C-H (~2830)
(S)-(-)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide	3200-3500 (broad)	3000-3100	2850-3000	1500-1650	1050-1150	Strong C-F stretches (1100-1350)
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide	N/A	3000-3100	2850-3000	1500-1650	1050-1150 (ether)	Anthracene ring vibrations, Allyl C=C stretch (~1645)

Table 4: Mass Spectrometry and UV-Vis Data

Compound	Molecular Weight (g/mol)	Mass Spectrometry (m/z)	UV-Vis λ_{max} (nm)
N-Benzylcinchonidinium chloride	420.97	[M] ⁺ : 385.2 (cation)	~230, ~280, ~315
N-benzylquininium chloride	451.00	[M] ⁺ : 415.2 (cation)	~230, ~280, ~330
(S)-(-)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide	533.43	[M] ⁺ : 453.2 (cation)	~230, ~280, ~315
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide	605.61	[M] ⁺ : 525.3 (cation)	~255, ~350, ~370, ~390

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., MeOD or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 300 MHz or higher
 - Pulse Sequence: Standard single-pulse sequence
 - Number of Scans: 16-64 (depending on sample concentration)
 - Relaxation Delay: 1-5 seconds

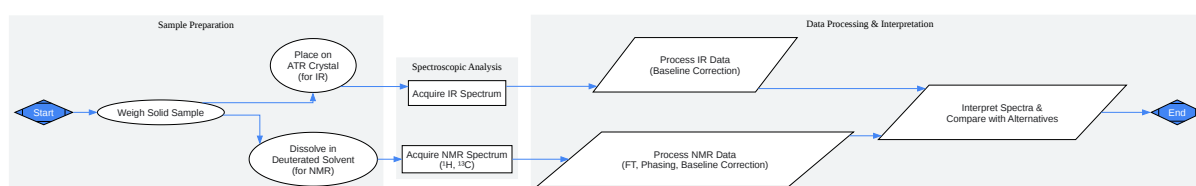
- Spectral Width: -2 to 12 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 75 MHz or higher
 - Pulse Sequence: Proton-decoupled single-pulse sequence
 - Number of Scans: 1024 or more (due to lower natural abundance of ^{13}C)
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

- Sample Preparation (ATR-FTIR): Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

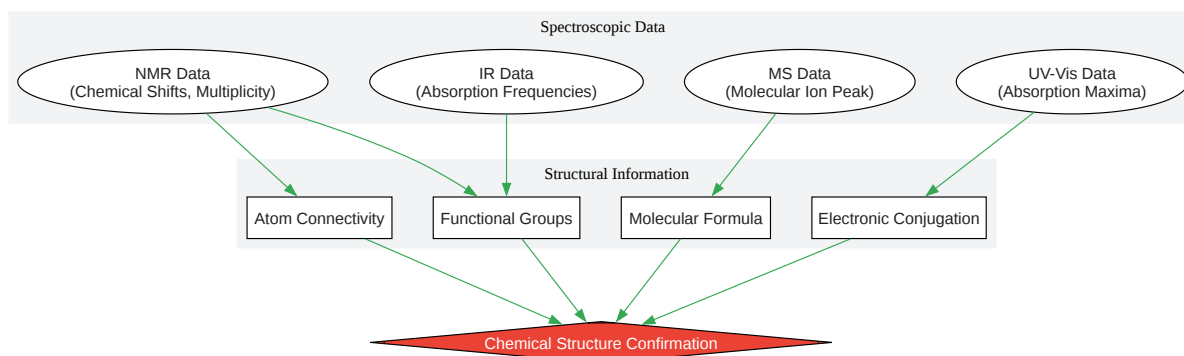
Visualizing Experimental and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis process.



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A diagram illustrating the experimental workflow for spectroscopic analysis.



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A diagram showing the logical relationship of how spectroscopic data is used to confirm the chemical structure.

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References

- 1. N-BENZYLQUININIUM CHLORIDE(67174-25-8) 1H NMR spectrum [chemicalbook.com]
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